molecular formula C11H12N2S B009328 4-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 104514-74-1

4-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B009328
M. Wt: 204.29 g/mol
InChI Key: JEZBUYDFUWFZQI-UHFFFAOYSA-N
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Description

4-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 4-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood. However, it is believed to function as a chelating ligand that coordinates with the metal center in catalytic reactions. This compound has been shown to enhance the reactivity of palladium catalysts, leading to more efficient cross-coupling reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine. However, it is known to be relatively non-toxic and has not shown any significant adverse effects in animal studies.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 4-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions. This compound has been shown to enhance the reactivity of palladium catalysts, leading to more efficient and selective reactions. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on 4-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine. One area of interest is the development of new ligands based on this compound that could be used in other types of catalytic reactions. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its potential applications. Additionally, further studies on the biochemical and physiological effects of this compound could help to determine its safety and potential for use in other fields.

Synthesis Methods

The synthesis of 4-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine involves the reaction of 2-aminothiazole with acrylonitrile and phenylboronic acid. This reaction is catalyzed by a palladium catalyst and carried out under specific conditions. The resulting compound is a yellow powder that is soluble in organic solvents.

Scientific Research Applications

4-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a ligand in metal-catalyzed cross-coupling reactions. This compound has been shown to be an effective ligand for palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.

properties

CAS RN

104514-74-1

Product Name

4-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

4-ethenyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2S/c1-2-9-8-14-11(12-9)13-10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,13)

InChI Key

JEZBUYDFUWFZQI-UHFFFAOYSA-N

SMILES

C=CC1CSC(=N1)NC2=CC=CC=C2

Canonical SMILES

C=CC1CSC(=N1)NC2=CC=CC=C2

synonyms

N-(4-vinyl-1,3-thiazolidin-2-ylidene)phenylamine

Origin of Product

United States

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